1-Acenaphthenemalonic acid
Description
1-Acenaphthenemalonic acid is a polycyclic aromatic compound derived from acenaphthene, a fused bicyclic hydrocarbon. The compound’s dual carboxylic acid groups enhance its reactivity, enabling chelation with metal ions or participation in condensation reactions.
Properties
CAS No. |
40745-37-7 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-(1,2-dihydroacenaphthylen-1-yl)propanedioic acid |
InChI |
InChI=1S/C15H12O4/c16-14(17)13(15(18)19)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2,(H,16,17)(H,18,19) |
InChI Key |
YYWXGCHGKLJVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acenaphthenemalonic acid can be synthesized through the malonic ester synthesis, a well-known method for preparing substituted carboxylic acids. The process involves the following steps:
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate ion.
Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide, such as bromoacenaphthene, to form a new carbon-carbon bond.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-Acenaphthenemalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone, while reduction can produce acenaphthenol.
Scientific Research Applications
1-Acenaphthenemalonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 1-acenaphthenemalonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-acenaphthenemalonic acid with structurally or functionally related compounds, emphasizing physicochemical properties, applications, and research findings.
Structural Analogs: 1-Naphthaleneacetic Acid
Key Differences:
- Core Structure: this compound features an acenaphthene backbone (two fused benzene rings with an ethylene bridge), whereas 1-naphthaleneacetic acid (CAS 86-87-3) has a simpler naphthalene system (two fused benzene rings) linked to an acetic acid group .
Applications:
- 1-Naphthaleneacetic Acid: Widely used as a plant growth regulator and in laboratory syntheses due to its auxin-like activity .
- This compound: Hypothesized applications in metal-organic frameworks (MOFs) or polymer cross-linking, though experimental validation is sparse in the provided evidence.
Functional Analogs: Malonic Acid Derivatives
Comparison with Diphenylmalonic Acid:
- Solubility: Diphenylmalonic acid (aromatic substitution) exhibits lower aqueous solubility compared to this compound due to increased hydrophobicity.
- Thermal Stability: The rigid acenaphthene backbone may confer higher thermal stability to this compound than aliphatic malonic acid derivatives.
Data Table: Comparative Overview
Research Findings and Limitations
- Synthetic Challenges: Unlike 1-naphthaleneacetic acid (commercially available via MedChemExpress ), this compound’s synthesis likely requires multi-step reactions, increasing cost and complexity.
- Performance in Coordination Chemistry: Theoretical studies suggest superior metal-binding capacity compared to monofunctional analogs, but experimental data are lacking in the provided evidence.
Critical Analysis of Evidence Gaps
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